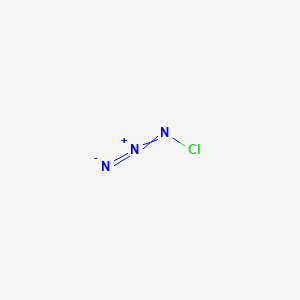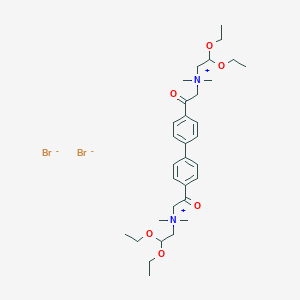
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, also known as BPEE, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEE is a quaternary ammonium salt that has been synthesized using various methods, and has shown promise as a tool for studying biochemical and physiological processes.
Wirkmechanismus
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide acts as a potent antioxidant and free radical scavenger, which can protect cells from damage caused by oxidative stress. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, which can affect various physiological processes.
Biochemische Und Physiologische Effekte
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been shown to have various biochemical and physiological effects, including the ability to protect cells from oxidative stress and damage caused by ionizing radiation. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been shown to affect cellular signaling pathways, which can have implications for various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide in lab experiments is its potent antioxidant activity, which can protect cells from damage caused by oxidative stress. However, one limitation is that (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide can be difficult to synthesize and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide, including the development of more efficient synthesis methods, the study of its effects on various cellular signaling pathways, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to better understand the limitations and potential side effects of using (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide in lab experiments.
Synthesemethoden
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide can be synthesized using a variety of methods, including the reaction of 4-bromo-1,1'-biphenyl with diethanolamine, followed by quaternization with methyl iodide and subsequent reaction with diethoxyethyl chloride. Another method involves the reaction of 4,4'-dibromo-1,1'-biphenyl with diethanolamine and subsequent quaternization with methyl iodide and diethoxyethyl chloride.
Wissenschaftliche Forschungsanwendungen
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been used in various scientific research applications, including the study of the effects of ionizing radiation on biological systems. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has been shown to be a potent scavenger of free radicals, which are produced by ionizing radiation and can cause damage to DNA and other cellular components. (1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide has also been used to study the effects of oxidative stress on cellular signaling pathways.
Eigenschaften
CAS-Nummer |
13717-24-3 |
|---|---|
Produktname |
(1,1'-Biphenyl)-4,4'-diethanaminium, N,N'-bis(2,2-diethoxyethyl)-N,N,N',N'-tetramethyl-beta,beta'-dioxo-, dibromide |
Molekularformel |
C32H50Br2N2O6 |
Molekulargewicht |
718.6 g/mol |
IUPAC-Name |
2,2-diethoxyethyl-[2-[4-[4-[2-[2,2-diethoxyethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C32H50N2O6.2BrH/c1-9-37-31(38-10-2)23-33(5,6)21-29(35)27-17-13-25(14-18-27)26-15-19-28(20-16-26)30(36)22-34(7,8)24-32(39-11-3)40-12-4;;/h13-20,31-32H,9-12,21-24H2,1-8H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DSRFOQVMVALNDK-UHFFFAOYSA-L |
SMILES |
CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-] |
Kanonische SMILES |
CCOC(C[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC(OCC)OCC)OCC.[Br-].[Br-] |
Synonyme |
4,4-DMAE alpha,alpha-bis(dimethylammoniumacetaldehyde diethylacetal)-4,4-diacetylbiphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
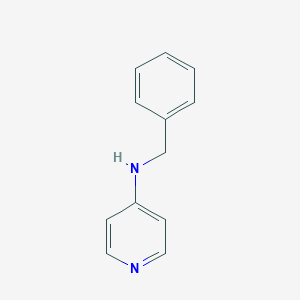

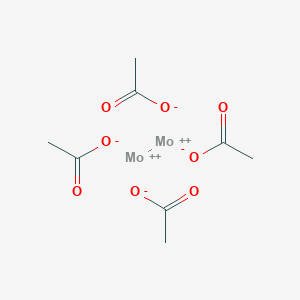
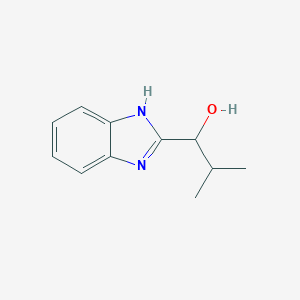
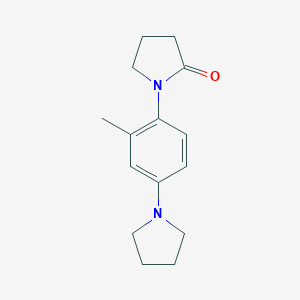
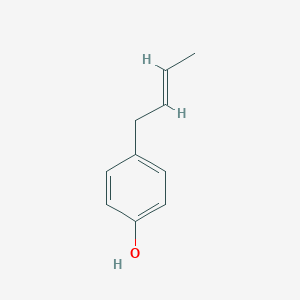
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
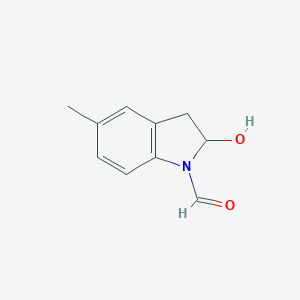
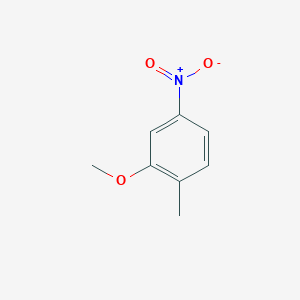
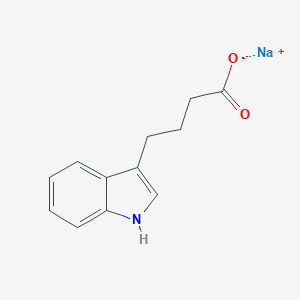
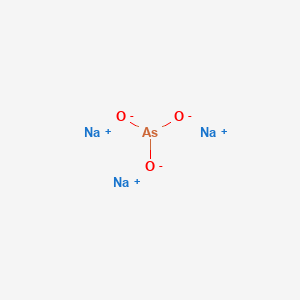
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
